N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine
Description
N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine is a chemical compound characterized by the presence of two pyridine rings attached to an ethyl chain, which is further connected to a hydroxylamine group
Properties
IUPAC Name |
N,N-bis(2-pyridin-4-ylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-17(11-5-13-1-7-15-8-2-13)12-6-14-3-9-16-10-4-14/h1-4,7-10,18H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJYZRFSQDKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN(CCC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989769 | |
| Record name | N-Hydroxy-2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-68-0 | |
| Record name | NSC63344 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxy-2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxime Formation and Reduction
The foundational approach involves condensing dipyridyl ketone with hydroxylamine hydrochloride in ethanol/water under alkaline conditions (5N NaOH) to form the corresponding oxime. This step achieves yields >85% when conducted at 25–30°C for 8–12 hours, with neutralization and precipitation ensuring high purity (>90% by NMR). Subsequent reduction of the oxime to the primary amine employs zinc dust and ammonia in ethanol, though yields here are variable (50–70%) due to competing side reactions.
Alkylation with Picolyl Chloride
The primary amine undergoes stepwise alkylation with picolyl chloride hydrochloride. Initial addition of 1.1–1.2 molar equivalents of picolyl chloride at 0–5°C, followed by a second equivalent at room temperature, produces the tertiary amine. This method circumvents over-alkylation by maintaining stoichiometric control, achieving 55–65% yields after dichloromethane extraction and solvent distillation.
Hydroxylamine-Mediated Direct Alkylation
Two-Step Alkylation Protocol
A modified pathway bypasses reductive amination by directly alkylating hydroxylamine with 2-pyridin-4-yl-ethyl bromide. In anhydrous THF under argon, n-BuLi (1.05–1.15 equivalents) deprotonates hydroxylamine at −65°C, enabling nucleophilic attack by the alkyl halide. Quenching with Glauber’s salt (Na₂SO₄·10H₂O) at 0°C isolates the product in 60–70% yield, with HPLC purity >85%.
Solvent and Temperature Optimization
Comparative studies reveal THF as superior to DMF or DMSO due to its low nucleophilicity, which minimizes side reactions. Maintaining temperatures below −50°C during deprotonation is critical to prevent decomposition, while post-alkylation warming to −30°C ensures complete reaction without byproduct formation.
Fluoroborate Salt Intermediate Strategy
Salt Formation and Liberation
To enhance stability during purification, the tertiary amine is converted to its fluoroborate salt using 50% HBF₄(aq). Precipitation from saturated NaCl at 0°C yields a crystalline solid, which is then treated with 5N NaOH to regenerate the free amine. This method improves overall yield to 70–75% by mitigating losses during liquid-liquid extraction.
Crystallization and Purity Analysis
Recrystallization from dichloromethane/hexane (1:3) affords needle-like crystals suitable for X-ray diffraction. Purity assessments via ¹H NMR and HPLC confirm >95% chemical integrity, with residual solvents below ICH limits (300 ppm).
Comparative Analysis of Synthetic Routes
Yield and Scalability
The reductive amination route, while reliable, faces scalability challenges due to zinc dust handling and ammonia emissions. In contrast, the direct alkylation method offers better scalability (up to 500 g batches) but requires cryogenic conditions.
Table 1: Method Comparison
| Parameter | Reductive Amination | Direct Alkylation | Fluoroborate Method |
|---|---|---|---|
| Yield (%) | 55–65 | 60–70 | 70–75 |
| Purity (%) | >90 | >85 | >95 |
| Reaction Time (h) | 24–48 | 8–10 | 12–16 |
| Scalability | Moderate | High | Moderate |
Mechanistic Insights and Side Reactions
Competing Pathways in Reductive Amination
Zinc-mediated reduction of the oxime proceeds via a single-electron transfer (SET) mechanism, forming a radical intermediate that abstracts hydrogen from ammonia. Competing disproportionation of the radical leads to imine byproducts, accounting for yield variability.
Steric Effects in Alkylation
The bulky 2-pyridin-4-yl-ethyl groups hinder nucleophilic attack, necessitating excess alkyl halide (1.2 equivalents) and prolonged reaction times (48–72 hours). Molecular modeling studies suggest that torsion angles >60° between pyridine rings exacerbate steric hindrance.
Analytical Validation and Characterization
Chemical Reactions Analysis
Coordination Chemistry
The hydroxylamine acts as a tridentate ligand, forming stable complexes with transition metals. For example:
is synthesized by reacting the hydroxylamine with ZnCl2HO in methanol .
Complexation Data :
| Metal Salt | Ligand Ratio | Product | Yield | Characterization |
|---|---|---|---|---|
| ZnCl2HO | 1:1 | [ZnClLOH] | 42% | FAB-MS: m/z 342 [M]; : δ 8.60 (Py H6) |
Nucleophilic Reactions
The hydroxylamine’s N–O bond participates in nucleophilic substitutions. For instance:
-
Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions .
-
Oxidation : Converts to nitroxyl radicals or nitroso compounds using oxidizing agents like MnO .
Example Reaction :
| R Group | Reaction Time | Yield |
|---|---|---|
| Methyl | 30 min | 77% |
| Hexyl | 1 h | 39% |
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral-to-alkaline conditions but hydrolyzes under strong acids .
-
Thermal Stability : Decomposes above 200°C, releasing pyridine derivatives .
Comparative Analysis
The compound’s reactivity diverges from analogs with pyridin-2-yl or unsubstituted hydroxylamine groups:
Scientific Research Applications
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is crucial for developing new materials and catalysts. The ligation ability enhances the stability and reactivity of metal complexes, making them suitable for various catalytic processes.
Table 1: Metal Complexes Formed with N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis in organic reactions |
| Ni(II) | Moderate | Electrocatalytic applications |
| Co(II) | High | Biomimetic studies |
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with similar structures demonstrate selective antibacterial activity against Gram-positive bacteria like Micrococcus luteus and antibiotic-resistant strains such as Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of hydroxylamine derivatives against Micrococcus luteus. Compounds were synthesized using diversity-oriented synthesis (DOS) strategies, revealing significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biochemical pathways through interactions with enzymes and receptors suggests possible applications in drug development.
Table 2: Potential Therapeutic Applications
Industrial Applications
In industry, this compound serves as a precursor for synthesizing advanced materials and other chemical compounds. Its utility extends to developing new polymers and materials with enhanced properties due to its coordination capabilities.
Mechanism of Action
The mechanism by which N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Its ability to form complexes with metals also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis-(2-pyridin-4-yl-ethyl)-amine
- N,N-Bis-(2-pyridin-4-yl-ethyl)-hydrazine
- N,N-Bis-(2-pyridin-4-yl-ethyl)-methanamine
Uniqueness
N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features two pyridine rings connected by a hydroxylamine moiety. This structure contributes to its reactivity and biological interactions. The hydroxylamine group is known for its ability to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the N-(pyridin-2-yl)hydroxylamine structure exhibit significant antibacterial activity. For instance, studies have shown that derivatives of hydroxylamines can effectively inhibit Gram-positive bacteria, including resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.0 μM against Micrococcus luteus, demonstrating potent antibacterial effects .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain hydroxylamine derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values indicating effective growth inhibition . The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further therapeutic development.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biochemical pathways that affect cell survival and proliferation.
- Metal Complexation : Its ability to form complexes with metal ions could enhance its biological effects, particularly in targeting metalloproteins involved in disease processes.
- Oxidative Stress : The hydroxylamine group can generate reactive nitrogen species (RNS), which may contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antibacterial | Micrococcus luteus | 2.0 μM | |
| MRSA | Moderate Activity | ||
| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | |
| Non-cancer MCF10A | 19-fold lesser |
Case Study: Anticancer Screening
In a recent study, this compound was screened against several cancer cell lines. The results indicated a selective cytotoxic effect on malignant cells while sparing normal cells, suggesting a favorable therapeutic index. The compound displayed significant inhibition of cell migration and invasion capabilities in vitro, highlighting its potential as an anti-metastatic agent .
Q & A
Q. What are the recommended synthetic routes for N,N-Bis-(2-pyridin-4-yl-ethyl)-hydroxylamine in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between hydroxylamine and 2-(pyridin-4-yl)ethyl bromide under inert conditions (argon/nitrogen atmosphere) to prevent oxidation. Purification typically involves column chromatography with a silica gel stationary phase and a methanol/ethyl acetate gradient. Yield optimization may require Design Expert software for response surface methodology (RSM) to model reaction parameters (e.g., temperature, molar ratios) .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics. For thermal stability, use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) at 25–100°C. Buffer solutions (pH 3–9) can test hydrolytic stability, with aliquots sampled at intervals for LC-MS analysis to identify decomposition byproducts.
Q. What spectroscopic techniques are critical for confirming the structure of This compound?
- Methodological Answer :
- NMR : Use H and C NMR in DMSO-d6 to confirm pyridyl proton environments (δ 8.5–7.5 ppm) and hydroxylamine NH signals (δ ~5 ppm, broad).
- FT-IR : Validate N-O stretching vibrations (~930 cm) and pyridine ring modes (~1600 cm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
Advanced Research Questions
Q. How can computational methods elucidate the redox behavior of This compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron-transfer pathways. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. Compare with experimental cyclic voltammetry (CV) data in acetonitrile (0.1 M TBAPF6) to validate computational models.
Q. What experimental designs are suitable for resolving contradictions in reported ligand-binding affinities of this compound?
- Methodological Answer :
-
Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to metal ions (e.g., Fe, Cu) under controlled ionic strength.
-
Replicated analysis : Conduct triplicate experiments with blinded sample preparation to minimize bias, as suggested in Mendelian randomization validation frameworks .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Meta-analysis : Aggregate data from multiple studies using random-effects models to identify systematic errors (e.g., buffer interference).
Q. How can researchers mitigate interference from pyridyl group tautomerism in kinetic studies of this compound?
- Methodological Answer : Use deuterated solvents (D2O or CD3CN) to stabilize tautomeric forms during kinetic NMR experiments. For time-resolved UV-Vis studies, employ stopped-flow techniques under anaerobic conditions to capture transient intermediates. Pair with DFT simulations to map tautomerization energy barriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

